(-)-Cholesterol sulfo-NHS succinate

Description

Contextualization within Cholesterol Derivatives and Active Esters

(-)-Cholesterol sulfo-NHS succinate (B1194679) belongs to two important classes of molecules: cholesterol derivatives and active esters. Cholesterol, a fundamental component of animal cell membranes, plays a crucial role in maintaining membrane fluidity and is a precursor for the synthesis of steroid hormones, vitamin D, and bile acids. nih.gov Its inherent biocompatibility and ability to integrate into lipid bilayers make it an attractive scaffold for developing novel biomaterials. nih.gov Cholesterol derivatives are synthesized by modifying the cholesterol structure to impart new functionalities, thereby expanding its utility in research and therapeutic applications. nih.gov

The second class, active esters, are highly reactive compounds used extensively in bioconjugation chemistry. The N-hydroxysuccinimide (NHS) ester, in particular, is widely employed for its ability to react efficiently with primary amine groups on biomolecules, such as the lysine (B10760008) residues in proteins, to form stable amide bonds. chemimpex.com The "sulfo" group (sulfonate) in (-)-Cholesterol sulfo-NHS succinate enhances the water solubility of the molecule, which can be advantageous in certain biological applications.

By combining the membrane-anchoring properties of cholesterol with the amine-reactive functionality of the sulfo-NHS ester, this compound serves as a powerful linker molecule. It enables the covalent attachment of cholesterol to a wide range of biomolecules, nanoparticles, and surfaces. chemimpex.com

Overview of Scientific Utility in Biomedical and Biophysical Disciplines

The unique bifunctional nature of this compound underpins its broad utility in several areas of scientific inquiry. Its primary applications lie in the fields of drug delivery, vaccine development, and cell membrane studies.

In drug delivery, this compound is frequently used in the formulation of lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles (SLNs). chemimpex.com By incorporating this compound into these nanoparticles, researchers can then conjugate targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface. This surface modification allows for the targeted delivery of therapeutic agents to specific cells or tissues, potentially increasing the efficacy of the treatment while minimizing off-target effects. The cholesterol moiety helps to anchor the conjugate to the lipid bilayer of the nanoparticle, ensuring its stable association. chemimpex.com

In vaccine development, this compound can be used to link antigens to lipid-based adjuvant systems. chemimpex.com This conjugation can enhance the immunogenicity of the antigen, leading to a more robust immune response. The cholesterol component helps to present the antigen on the surface of a lipid carrier, mimicking the way natural pathogens are presented to the immune system.

Within the realm of biophysics and cell biology, this cholesterol derivative is a valuable tool for studying cell membranes. chemimpex.com Researchers can use it to tether probes, such as fluorescent dyes or biotin, to lipid rafts and other membrane microdomains. This allows for the investigation of membrane dynamics, protein-lipid interactions, and the role of cholesterol in various cellular processes.

Detailed Research Findings

Research in the area of targeted drug delivery has demonstrated that the conjugation of targeting moieties to lipid nanoparticles via cholesterol-based linkers significantly enhances cellular uptake in specific cell lines. For instance, studies have shown that liposomes decorated with antibodies or peptides through a cholesterol-tethered linker exhibit greater binding and internalization by cancer cells that overexpress the corresponding receptor. This leads to a higher intracellular concentration of the encapsulated drug and, consequently, improved cytotoxicity towards the target cells.

In the context of vaccine research, studies on lipid-based adjuvants have shown that the covalent attachment of an antigen to the lipid carrier via a cholesterol anchor can potentiate the immune response. This has been observed through increased antibody titers and a more robust T-cell response in preclinical models. The rationale is that the cholesterol anchor ensures the co-delivery of the antigen and the adjuvant to the same antigen-presenting cells, a critical factor for initiating a strong immune reaction.

Biophysical studies have utilized cholesterol-linked probes to investigate the organization of cell membranes. By attaching a fluorescent molecule to a cholesterol anchor, researchers can visualize the distribution and dynamics of cholesterol-rich domains, known as lipid rafts. These studies have provided valuable insights into the role of lipid rafts in cell signaling and membrane trafficking.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₃₅H₅₂NNaO₉S |

| Molecular Weight | 685.84 g/mol scbt.com |

| Appearance | White powder |

| Purity | ≥98% (by NMR) |

| Storage Temperature | 0-8 °C |

Note: The properties listed are typical values and may vary between suppliers.

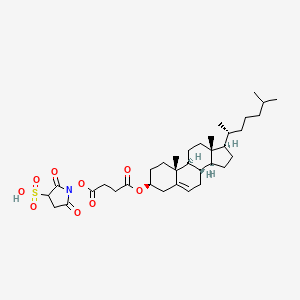

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H53NO9S/c1-21(2)7-6-8-22(3)26-11-12-27-25-10-9-23-19-24(15-17-34(23,4)28(25)16-18-35(26,27)5)44-31(38)13-14-32(39)45-36-30(37)20-29(33(36)40)46(41,42)43/h9,21-22,24-29H,6-8,10-20H2,1-5H3,(H,41,42,43)/t22-,24+,25+,26-,27+,28+,29?,34+,35-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJMJULSMZSASP-ZJIKHNIKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)ON5C(=O)CC(C5=O)S(=O)(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)ON5C(=O)CC(C5=O)S(=O)(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H53NO9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Modifications of Cholesterol Based Succinate Derivatives

Synthesis of Cholesterol Hemisuccinates and Related Precursors

The foundational step in synthesizing activatable cholesterol linkers is the creation of cholesterol hemisuccinate, also known as cholesteryl hydrogen succinate (B1194679). nbinno.com This precursor introduces a carboxylic acid functionality to the cholesterol molecule, which is essential for subsequent modifications.

The most common and efficient method for synthesizing cholesterol hemisuccinate involves the direct esterification of cholesterol with succinic anhydride (B1165640). nbinno.comresearchgate.netchemicalbook.com The reaction is typically carried out by treating cholesterol with succinic anhydride in a suitable solvent, such as pyridine. chemicalbook.com To accelerate the reaction and improve yields, a catalyst like 4,4-dimethylaminopyridine (DMAP) is often employed. researchgate.netchemicalbook.com The reaction proceeds via the nucleophilic attack of the 3β-hydroxyl group of cholesterol on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of an ester linkage. This process yields cholesterol hemisuccinate, a molecule that retains the hydrophobic character of cholesterol while presenting a terminal carboxylic acid group. nbinno.com Yields for this reaction are reported to be high, often exceeding 90%. researchgate.net

Alternative reaction conditions have been explored, including continuous reactor systems maintained at high temperatures (e.g., 170°C) for industrial-scale production. prepchem.com Regardless of the specific method, the product is typically purified by crystallization or column chromatography to achieve high analytical purity. chemicalbook.com The resulting cholesterol hemisuccinate serves as a critical intermediate, providing the necessary chemical handle for further functionalization. nih.gov

Functionalization with N-Hydroxysuccinimide (NHS) and Sulfonated NHS Esters

With the carboxylic acid group installed, the cholesterol hemisuccinate precursor can be activated to create a reactive ester capable of forming stable amide bonds with primary amines on biomolecules. nih.gov This is most commonly achieved by converting the carboxyl group into an N-hydroxysuccinimide (NHS) ester.

The synthesis of cholesteryl hemisuccinate NHS ester (CHEMS-NHS) is typically performed using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in an organic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane. researchgate.netrsc.org In this reaction, DCC activates the carboxylic acid of cholesterol hemisuccinate, which then reacts with N-hydroxysuccinimide (NHS) to form the desired active ester. researchgate.net The insoluble dicyclohexylurea (DCU) byproduct is then removed by filtration. rsc.orgreddit.com

To enhance the aqueous solubility of the final cholesterol derivative, a sulfonated version of NHS, N-hydroxysulfosuccinimide (sulfo-NHS), is used. acs.org The resulting (-)-Cholesterol sulfo-NHS succinate is a more water-soluble reagent, which is advantageous for bioconjugation reactions performed in aqueous buffers. acs.orggoogle.com The synthesis of sulfo-NHS itself can be achieved through various routes, including the cyclization of a sulfonated succinic acid salt followed by reaction with hydroxylamine. google.comgoogle.com

A significant challenge in the synthesis of this compound is the disparate solubility of the reactants; cholesterol hemisuccinate is soluble in organic solvents, whereas the sulfo-NHS sodium salt is highly water-soluble and poorly soluble in organic media. acs.org This incompatibility can hinder reaction efficiency. Recent strategies to overcome this include the use of phase-transfer catalysts or modifying the sulfo-NHS reagent to improve its solubility in organic solvents. For instance, complexing the sodium salt of sulfo-NHS with 15-crown-5 (B104581) ether renders it more soluble in organic solvents, facilitating a more homogenous reaction with the cholesterol derivative. acs.org The resulting sulfo-NHS ester of cholesterol is a versatile tool for labeling cell surface proteins, as its ionic charge typically prevents it from crossing the cell membrane. acs.org

Linker Chemistry and Structural Design Considerations

The design of cholesterol-based bioconjugation reagents involves careful consideration of the linker connecting the cholesterol anchor to the reactive group. The succinate moiety in cholesterol hemisuccinate is a simple yet effective linker that serves multiple purposes. nih.govnih.gov

First, it provides a spacer arm that separates the bulky cholesterol group from the site of conjugation. This separation can be crucial for minimizing steric hindrance and allowing the conjugated biomolecule to maintain its native conformation and function. The four-carbon chain of the succinate linker offers a degree of flexibility and distance.

A primary structural design consideration for these compounds is modulating their solubility. Cholesterol itself is highly hydrophobic. While this property is ideal for anchoring the molecule within lipid membranes of liposomes or cells, it complicates handling and bioconjugation reactions in aqueous environments. google.comnih.govresearchgate.net The incorporation of a sulfo-NHS ester instead of a standard NHS ester is a deliberate design choice to impart water solubility to the reactive head of the molecule. acs.orggoogle.com The negatively charged sulfonate group significantly increases the hydrophilicity of the NHS portion of the molecule, creating an amphiphilic structure with a hydrophobic cholesterol tail and a hydrophilic, reactive head group. chemimpex.com This design is critical for applications like labeling surface proteins on living cells, where the reagent must be soluble in physiological buffers. acs.org The development of such water-soluble cholesterol derivatives has been a focus of research to create more effective tools for studying membrane proteins and for drug delivery applications. google.comresearchgate.net

Principles and Mechanisms of Bioconjugation with Cholesterol Sulfo Nhs Succinate

Amine-Reactive Chemistry of Sulfo-NHS Esters

The core reactivity of (-)-Cholesterol sulfo-NHS succinate (B1194679) is dictated by its N-hydroxysulfosuccinimide (sulfo-NHS) ester group. This functional group is highly reactive towards primary amines (-NH₂), which are readily available on biomolecules. thermofisher.comgbiosciences.com Primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) (Lys, K) residues. thermofisher.com At physiological pH, these amine groups are typically protonated and located on the exterior surfaces of proteins, making them accessible for conjugation. thermofisher.com

The reaction between the sulfo-NHS ester and a primary amine is a nucleophilic acyl substitution. The amine nitrogen attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of the N-hydroxysulfosuccinimide leaving group. thermofisher.comthermofisher.com This chemistry is efficient and forms a covalent linkage that is highly stable under physiological conditions. sigmaaldrich.com While sulfo-NHS esters are primarily reactive with amines, side reactions with hydroxyl (-OH) groups on serine and threonine or the sulfhydryl (-SH) group of cysteine can occur, but these reactions are significantly slower, and the resulting products are less stable and prone to hydrolysis, favoring the formation of the more stable amide bond. covachem.comresearchgate.net

Role of Sulfonate Moiety in Aqueous Reactivity and Membrane Permeability Control

A key feature of (-)-Cholesterol sulfo-NHS succinate is the presence of a sulfonate (-SO₃⁻) group on the N-hydroxysuccinimide ring. This group is the defining difference between sulfo-NHS esters and their non-sulfonated NHS ester counterparts. thermofisher.com

The primary role of the negatively charged sulfonate group is to confer water solubility to the reagent. gbiosciences.comthermofisher.com While the cholesterol component is highly hydrophobic, the sulfo-NHS ester end of the molecule allows the reagent to be dissolved directly in aqueous buffers for bioconjugation reactions, which is a significant advantage over standard NHS esters that often require the use of organic co-solvents like DMSO or DMF. thermofisher.comcovachem.com

Crucially, this charged sulfonate group also controls membrane permeability. thermofisher.comgbiosciences.com The negative charge prevents the molecule from passively diffusing across the lipid bilayer of cell membranes. thermofisher.comnih.gov This property makes this compound an ideal tool for specifically labeling cell surface proteins, as the reaction is confined to the exterior of the cell. thermofisher.comgbiosciences.com In contrast, non-sulfonated NHS-cholesterol reagents can permeate the cell membrane and react with intracellular components. thermofisher.com

Stability of Conjugates in Biological Mimetic Environments

The stability of the final cholesterol-biomolecule conjugate is paramount for its intended biological application. The linkage formed by the reaction of a sulfo-NHS ester with a primary amine is an amide bond. The amide bond is one of the most stable covalent bonds in biology, renowned for its resistance to cleavage under physiological conditions. nih.govnih.gov

Studies on amide bond hydrolysis at neutral pH have shown half-lives on the order of hundreds of years, indicating exceptional stability. nih.gov This intrinsic stability ensures that the cholesterol moiety remains firmly attached to the biomolecule during subsequent experiments, whether in cell culture media, plasma, or buffered solutions designed to mimic physiological environments. nih.gov

Enzymatic Degradation: The conjugate's stability can be compromised if it is susceptible to proteases that might cleave the protein near the conjugation site. The introduction of the bulky cholesterol group could potentially alter the protein's conformation, although the covalent bond itself is not typically a direct substrate for common proteases.

Applications in Advanced Biomaterials and Nanotechnology

Functionalization of Lipid-Based Nanoparticles

The modification of lipid-based nanoparticles with molecules like (-)-Cholesterol sulfo-NHS succinate (B1194679) is a key strategy to improve their performance for applications such as drug delivery. chemimpex.comnih.gov The cholesterol component acts as a lipid anchor, embedding itself within the nanoparticle's lipid structure, while the succinate linker provides a spacer to which the reactive sulfo-NHS ester is attached. chemimpex.comscbt.com This NHS ester can then react with primary amine groups on proteins, peptides, or other ligands, effectively tethering them to the nanoparticle surface. chemimpex.comnih.gov

Surface modification of nanoparticles is crucial for enhancing their stability, biocompatibility, and targeting capabilities. nih.govscienceopen.com The use of cholesterol derivatives is a primary method for achieving these modifications. chemimpex.comnih.gov

Post-Insertion Method : One common strategy is the "post-insertion" or "post-formulation" method. nih.gov In this approach, pre-formed nanoparticles are incubated with a solution containing the cholesterol-anchored molecule, such as a cholesterol-polyethylene glycol (PEG) conjugate. The hydrophobic cholesterol tail spontaneously inserts into the lipid core of the nanoparticle, leaving the functional part (e.g., PEG and a targeting ligand) exposed on the surface. nih.govnih.gov This method is advantageous as it allows for the modification of already characterized nanoparticles without altering the initial formulation process.

Co-formulation : Alternatively, the cholesterol-functionalized molecule can be included during the initial nanoparticle formulation process. nih.gov For instance, when preparing lipid nanoparticles (LNPs) via microfluidic mixing, an ethanolic solution containing all lipid components, including the cholesterol derivative, is rapidly mixed with an aqueous solution containing the cargo, such as mRNA. youtube.comyoutube.com This results in the self-assembly of the nanoparticle with the cholesterol anchor integrated directly into its structure. youtube.comnih.gov

PEGylation : A frequent modification involves PEGylation, where polyethylene (B3416737) glycol (PEG) chains are attached to the nanoparticle surface using a cholesterol anchor. youtube.comrsc.org PEGylation creates a hydrophilic steric barrier that reduces the adsorption of opsonin proteins, thereby decreasing clearance by the immune system and prolonging circulation time. rsc.orgyoutube.com The length of the PEG chain can be varied to fine-tune the balance between stealth properties and cellular uptake efficiency. rsc.org

Modifying nanoparticle surfaces with cholesterol-anchored molecules significantly impacts how they interact with and are internalized by cells. nih.gov Cholesterol itself is a key component of cell membranes and can influence the uptake of liposome-based particles. mdpi.com

Studies have shown that cholesterol-modified nanoparticles exhibit enhanced cellular uptake compared to their unmodified counterparts. nih.gov For instance, cholesterol-PEG co-modified nanoparticles were found to have significantly higher uptake in mouse brain endothelial cells. nih.gov The primary uptake mechanism for these modified nanoparticles was identified as macropinocytosis, an energy-dependent process. nih.gov This suggests that the cholesterol moiety plays a direct role in facilitating entry into the cell. nih.gov

| Modification | Cell Line | Key Finding | Primary Uptake Mechanism |

| Cholesterol-PEG Co-modification | Mouse Brain Endothelial Cells (bEnd.3) | Significantly higher cellular uptake compared to controls. nih.gov | Macropinocytosis (Energy-dependent). nih.gov |

| PEGylation (General) | Human Embryonic Kidney Cells | Directs nanoparticles towards specific uptake routes. acs.org | Caveolae-mediated and Clathrin-mediated endocytosis. acs.org |

| Cationic Cholesterol Formulation | Cancer Cells | Efficiently delivered siRNA to silence a disease-related gene. mdpi.com | Not specified. |

Surface Modification of Liposomes and Vesicular Systems

Liposomes are versatile, spherical vesicles composed of one or more phospholipid bilayers, widely used as drug delivery carriers. nih.govnih.gov Their surfaces can be functionalized to enhance stability and targeting, with cholesterol-based anchors playing a crucial role in this process. nih.govnih.gov

Anchoring molecules to the surface of liposomes is essential for creating advanced drug delivery systems. nih.gov Cholesterol's natural affinity for lipid bilayers makes it an ideal anchor. nih.gov

The primary methods for anchoring cholesterol derivatives, including those with succinate linkers, are similar to those used for other lipid nanoparticles:

Initial Formulation Inclusion : The cholesterol-anchor-ligand conjugate is mixed with the other lipids (e.g., phospholipids) during the liposome (B1194612) preparation process. nih.gov As the lipids self-assemble into bilayers to form liposomes, the hydrophobic cholesterol tail integrates into the membrane, displaying the attached ligand on the liposome surface. scienceopen.com

Post-Insertion : Pre-formed liposomes are incubated with the cholesterol-anchored molecules. nih.govnih.gov The cholesterol anchor inserts into the existing lipid bilayer of the liposome. This technique is particularly useful for attaching sensitive ligands that might be damaged by the conditions of the initial liposome formation process. nih.gov

These methods have been used to attach various molecules, such as Cholesterol Succinyl Chitosan, to the surface of liposomes, creating a shell-core structure. nih.gov Bio-orthogonal chemistry, like Staudinger ligation, has also been explored for the in-situ surface modification of preformed liposomes carrying cholesterol-based anchors, allowing for highly specific and controlled conjugation. nih.gov

Cholesterol is a critical component for ensuring the stability and integrity of liposomes and other vesicular systems. nih.govresearchgate.net Its presence within the lipid bilayer modulates membrane fluidity, permeability, and mechanical strength. nih.govresearchgate.net

Membrane Rigidity and Fluidity : Cholesterol inserts between phospholipid molecules, increasing the packing density and ordering of the lipid tails. researchgate.net This reduces the fluidity and permeability of the membrane, which helps to prevent the premature leakage of encapsulated drugs. nih.govnih.govresearchgate.net The stiffening effect is particularly important for maintaining the structural integrity of the vesicles. researchgate.net

Enhanced Stability : The inclusion of cholesterol generally improves the physical stability of liposomes during storage and in biological fluids. nih.govnih.gov Studies comparing liposomes with varying cholesterol content have shown that an optimized phospholipid-to-cholesterol ratio, often cited as 2:1 (or 70:30 molar ratio), results in the most stable formulations with controlled drug release profiles. researchgate.netnih.gov Liposomes anchored with cholesterol succinyl chitosan, for example, demonstrated better physical stability compared to plain liposomes. nih.gov

Drug Retention : By reducing membrane permeability, cholesterol enhances the retention of encapsulated drugs. nih.govpharmaexcipients.com However, an excessively high cholesterol content can also reduce the space available for hydrophobic drugs within the bilayer, potentially lowering the encapsulation efficiency for such compounds. researchgate.net

The table below summarizes findings on the effect of cholesterol content on liposome properties.

| Phospholipid:Cholesterol Molar Ratio | Key Outcome | Reference |

| 70:30 (2:1) | Considered the most stable formulation for controlled and reproducible drug release. | researchgate.netnih.gov |

| Varied (Increasing Cholesterol) | Leads to an increase in liposome size. | pharmaexcipients.com |

| High Cholesterol Content | Improves drug retention but can slightly lower encapsulation efficiency. | pharmaexcipients.com |

| General Inclusion | Improves the rigidity of the bilayer, protecting the drug from premature degradation. | nih.gov |

Development of Cholesterol-Anchored Biosensors and Diagnostic Tools

The unique properties of cholesterol derivatives are also harnessed in the creation of advanced biosensors and diagnostic tools. chemimpex.com The cholesterol moiety serves as an effective anchor to immobilize biorecognition elements onto surfaces, which is a critical step in constructing many types of biosensors. chemimpex.comresearchgate.net

Electrochemical biosensors for cholesterol detection, for example, often rely on the immobilization of enzymes like cholesterol oxidase (ChOx) onto an electrode surface. researchgate.net While this is a common approach, novel strategies are emerging that use cholesterol anchors in different ways. For instance, cholesterol derivatives can be used to create lipid-layer-mimicking surfaces on sensor chips, providing a more biologically relevant environment for studying membrane interactions or for capturing specific analytes.

In the development of plasmonic optical biosensors, a cholesterol-binding peptide was anchored to a functionalized substrate to detect free cholesterol. researchgate.net Another approach involves using cholesterol-functionalized gold nanoparticles in a competitive assay format for cholesterol quantification. researchgate.net Furthermore, the ability of (-)-Cholesterol sulfo-NHS succinate to link biomolecules to surfaces is crucial for developing a wide range of diagnostic tools that require the stable attachment of probes. chemimpex.com These non-enzymatic and advanced material-based sensors offer high sensitivity and are being developed for rapid and low-cost medical diagnostics. researchgate.netnih.govnih.gov

Strategies for Immobilizing Biomolecules to Solid Supports

The immobilization of biomolecules onto solid supports is a cornerstone of modern biotechnology, enabling the creation of functional materials for a vast array of applications, from cell culture to diagnostics. This compound offers a versatile and efficient method for this purpose, primarily through the interaction of its distinct functional domains.

The fundamental strategy revolves around a two-part mechanism. First, the cholesterol moiety, being inherently lipophilic, readily inserts into lipid-based structures such as liposomes, lipid bilayers, or the surfaces of polymeric nanoparticles that have a hydrophobic character. This provides a stable, non-covalent anchoring of the molecule to the support.

Second, the succinimidyl ester (NHS) group is highly reactive towards primary amines (-NH2), which are abundantly present in the lysine (B10760008) residues of proteins and on the surface of many other biomolecules. chemimpex.com This reactivity allows for the formation of a stable, covalent amide bond between the cholesterol linker and the biomolecule of interest. The "sulfo" group enhances the water solubility of the NHS ester, facilitating the reaction in aqueous environments typically required for biological molecules.

A common approach involves the use of a polyethylene glycol (PEG) spacer between the cholesterol anchor and the NHS ester, creating a Cholesterol-PEG-NHS linker. nanosoftpolymers.combroadpharm.combroadpharm.com This PEG linker offers several advantages:

Reduced Steric Hindrance: The flexible PEG chain extends the reactive NHS group away from the surface of the solid support, making it more accessible to bulky biomolecules. nanocs.net

Minimized Non-specific Binding: The hydrophilic nature of PEG helps to prevent the unwanted adhesion of proteins and other molecules to the surface of the biomaterial.

The immobilization process typically involves incubating the solid support (e.g., liposomes, nanoparticles) with the cholesterol-NHS linker to allow for its incorporation. Subsequently, the biomolecule of choice is introduced, and the pH is adjusted to a slightly alkaline condition (typically pH 7.2-8.5) to facilitate the reaction between the NHS ester and the primary amines of the biomolecule. The resulting product is a solid support functionalized with the desired biological activity.

Integration into Sensing Platforms

The ability to tether biorecognition elements to a transducer surface is fundamental to the development of biosensors. This compound and its derivatives serve as critical linkers in the fabrication of such sensing platforms. chemimpex.com

The cholesterol anchor can be utilized to functionalize the surface of various nanomaterials, including gold nanoparticles and liposomes, which are often employed as signal enhancers in biosensing. For instance, in the development of a biosensor, gold nanoparticles can be modified with a thiol-PEG-cholesterol linker, where the thiol group binds to the gold surface, and the cholesterol moiety is exposed. Subsequently, liposomes containing this compound can be introduced, leading to their attachment to the cholesterol-functionalized nanoparticles. These liposomes can then be used to immobilize enzymes or antibodies via the reactive NHS ester.

Another strategy involves the direct functionalization of lipid-based sensing platforms. For example, a lipid bilayer or a liposome-coated sensor chip can be doped with this compound. This allows for the direct and oriented immobilization of a biorecognition molecule, such as an antibody or an enzyme, onto the sensor surface. This precise control over the orientation and density of the immobilized biomolecule can significantly enhance the sensitivity and specificity of the biosensor.

Contributions to Membrane Biophysics and Cell Biology Research

Probing Cell Membrane Dynamics and Organization

The unique structure of (-)-Cholesterol sulfo-NHS succinate (B1194679), combining the biophysical properties of cholesterol with a reactive linker, makes it an invaluable asset for studying the complex and dynamic nature of cellular membranes. By attaching various reporter molecules, researchers can track its behavior and infer properties of the membrane environment.

Investigation of Lipid Bilayer Properties and Membrane Rigidity

The incorporation of cholesterol and its analogs into lipid bilayers significantly influences the physical state of the membrane. Cholesterol is well-known for its dual role in modulating membrane fluidity; it increases rigidity in fluid-phase membranes and imparts fluidity to gel-phase membranes nih.govresearchgate.net. Analogs like cholesterol sulfate (CholS), which share the core sterol structure and possess a charged headgroup similar to the succinate derivative, have been shown to directly impact these properties.

Studies on biomimetic models have demonstrated that increasing concentrations of CholS lead to a slight increase in membrane anisotropy, which indicates a decrease in membrane fluidity or an increase in rigidity, particularly in cholesterol-poor membranes mdpi.comnih.govsemanticscholar.org. This effect is attributed to the ordering of phospholipid acyl chains by the rigid sterol ring mdpi.com. Due to its charged headgroup, CholS tends to reside at the water-lipid interface, where it exerts an ordering effect on the membrane organization mdpi.com. (-)-Cholesterol sulfo-NHS succinate is expected to behave similarly, with its cholesterol backbone orienting within the hydrophobic region of the bilayer and the charged succinate linker positioned near the polar headgroups, thereby influencing local packing and rigidity.

| Cholesterol Analog | Effect on Membrane Fluidity | Effect on Membrane Order | Primary Location in Bilayer |

|---|---|---|---|

| Cholesterol | Decreases (in Ld phase) | Increases | Intercalated between phospholipids |

| Cholesterol Sulfate (CholS) | Slightly decreases | Increases | Anchored at the water-lipid interface |

| This compound (predicted) | Slightly decreases | Increases | Anchored at the water-lipid interface |

Role in Modulating Lipid Domains and Membrane Heterogeneity

Cellular membranes are not homogenous; they contain specialized microdomains, often called lipid rafts, which are enriched in cholesterol, sphingolipids, and specific proteins nih.govpnas.org. These domains are typically in a liquid-ordered (Lo) phase, which is more tightly packed and less fluid than the surrounding liquid-disordered (Ld) phase researchgate.netnih.gov. Cholesterol is a critical organizer of these domains pnas.orgmdpi.com.

Cholesterol analogs are instrumental in studying the formation and stability of these domains. Research has shown that the ability of a sterol to promote tight packing of saturated lipids is key to its effect on domain formation researchgate.net. While cholesterol robustly promotes the formation of Lo domains, some derivatives can have varied effects. For instance, cholesterol sulfate has been shown to inhibit the formation of domains enriched in dipalmitoylphosphatidylcholine (DPPC), a saturated lipid researchgate.net. This suggests that the bulky, charged headgroup can interfere with the tight packing required for domain formation. Consequently, this compound, with its own charged linker, could be used to probe the specific requirements of sterol structure in domain organization and may act as a modulator of membrane heterogeneity, potentially disrupting or altering the characteristics of native lipid rafts.

Studies of Cholesterol-Protein and Cholesterol-Lipid Interactions within Membranes

Cholesterol's influence extends beyond lipids to modulate the structure and function of membrane proteins mdpi.comfrontiersin.orgnih.gov. The ability to covalently link this compound to specific molecules provides a powerful method for investigating these intricate interactions within controlled membrane environments like nanodiscs and proteoliposomes.

Membrane Scaffold Proteins and Nanodiscs

Nanodiscs are soluble, nanoscale patches of lipid bilayer stabilized by two copies of a membrane scaffold protein (MSP) nih.govnih.gov. They provide a native-like membrane environment for studying individual membrane proteins in a detergent-free solution nih.govillinois.edu. The composition of the lipid bilayer within the nanodisc, including the concentration of cholesterol, can be precisely controlled nih.govnih.gov.

Cholesterol and its derivatives are often incorporated into nanodiscs to mimic the native plasma membrane and to investigate their effects on membrane protein structure and function nih.govnih.gov. The inclusion of cholesterol is crucial for the stability and activity of many proteins, such as G-protein-coupled receptors (GPCRs) nih.gov. This compound can be incorporated into the nanodisc bilayer, and its reactive NHS ester can then be used to link it to other molecules of interest, effectively anchoring them to a cholesterol-like molecule within the membrane patch. This allows for detailed biophysical studies of cholesterol-protein interactions using techniques like NMR, cryo-EM, and fluorescence spectroscopy nih.gov.

Protein Stability and Structural Changes in Proteoliposomes

Proteoliposomes are artificial vesicles (liposomes) into which membrane proteins have been incorporated. They serve as a fundamental model system for studying protein-lipid interactions and protein function mdpi.comuark.edu. The lipid composition of these vesicles, including the presence and concentration of cholesterol, can significantly impact the stability and conformational dynamics of the embedded proteins mdpi.comresearchgate.net.

Cholesterol is known to regulate the stability of transmembrane helices, with effects that can be either stabilizing or destabilizing depending on the specific protein and its association topology researchgate.net. By incorporating this compound into proteoliposomes, researchers can study how a molecule that mimics cholesterol influences the structural integrity of membrane proteins. Furthermore, by attaching a reporter group to the succinate linker, it is possible to monitor the proximity and dynamics of the cholesterol analog relative to the protein, providing insights into specific binding sites or the influence of the sterol on the protein's local lipid environment.

Applications in Cellular Imaging and Tracking as a Cholesterol Mimic/Probe

Visualizing the subcellular distribution and trafficking of cholesterol is essential for understanding cellular homeostasis springernature.comnih.gov. This compound serves as an ideal precursor for creating custom cholesterol probes for live-cell imaging.

The development of fluorescent cholesterol analogs that faithfully mimic the biophysical properties of natural cholesterol is a significant challenge springernature.comnih.gov. Commonly used probes include intrinsically fluorescent sterols like dehydroergosterol (B162513) (DHE) or cholesterol tagged with bulky fluorophores like NBD or BODIPY, which can sometimes alter the molecule's behavior nih.govnih.gov.

A more recent and versatile approach involves using cholesterol analogs with a reactive "clickable" chemical handle nih.govspringernature.com. This compound fits perfectly into this paradigm. The sulfo-NHS ester group readily reacts with primary amines on fluorescent dyes, allowing researchers to create a wide array of custom-labeled cholesterol probes researchgate.net. This strategy offers several advantages:

Modularity: Any amine-containing dye or tag can be attached, allowing for the selection of optimal photophysical properties for a given experiment.

Specificity: The covalent bond ensures a stable and permanent linkage between the cholesterol mimic and the reporter tag.

Mimicry: The underlying cholesterol structure ensures that the probe integrates into cellular membranes and participates in trafficking pathways in a manner comparable to endogenous cholesterol nih.gov.

Once labeled, these probes can be introduced into living cells to visualize cholesterol distribution in various organelles, track its movement through endocytic and secretory pathways, and study its dynamic association with lipid domains and proteins in real-time springernature.comavantiresearch.com.

| Probe Type | Example(s) | Advantages | Disadvantages |

|---|---|---|---|

| Sterol-Binding Molecules | Filipin | Binds specifically to unesterified cholesterol. | Perturbs membrane structure; not for live cells. nih.gov |

| Intrinsically Fluorescent Sterols | Dehydroergosterol (DHE) | Closely mimics cholesterol behavior. nih.gov | Low quantum yield; requires UV excitation. springernature.com |

| Fluorophore-Tagged Sterols | BODIPY-Cholesterol | Bright and photostable. nih.gov | Bulky fluorophore can alter trafficking and partitioning. nih.gov |

| Clickable/Reactive Analogs | This compound | Versatile, allows custom labeling with any amine-reactive dye. nih.gov | Requires chemical reaction step to attach fluorophore. |

Design of Fluorescent and Metallated Cholesterol Probes

The development of fluorescent and metallated cholesterol analogs is essential for visualizing and quantifying cholesterol's distribution and transport within the complex cellular environment. nih.gov this compound serves as a key building block in the synthesis of these probes due to its capacity for efficient bioconjugation. tocris.com The sulfo-NHS ester group facilitates the covalent attachment of a wide array of reporter molecules, including fluorescent dyes and metal chelates, that contain a primary amine.

The general strategy for creating these probes involves a straightforward conjugation reaction. An amine-functionalized fluorophore or metal chelate is reacted with this compound in an aqueous, slightly basic buffer (pH 7.2-8.5). thermofisher.comnih.gov The primary amine of the reporter molecule nucleophilically attacks the sulfo-NHS ester, leading to the formation of a stable amide linkage and the release of sulfo-N-hydroxysuccinimide. The resulting conjugate retains the cholesterol scaffold, allowing it to intercalate into lipid membranes, while the appended reporter group enables its detection and tracking.

A variety of amine-reactive fluorescent dyes are commercially available and can be used in this synthetic scheme. These include, but are not limited to, derivatives of fluorescein, rhodamine, cyanine, and BODIPY (boron-dipyrromethene). nih.govnih.gov The choice of fluorophore depends on the specific experimental requirements, such as the desired excitation and emission wavelengths, quantum yield, and photostability. For instance, BODIPY-based dyes are known for their sharp emission spectra and high fluorescence intensity, making them suitable for high-resolution imaging. nih.gov

Similarly, for the creation of metallated probes, an amine-containing chelating agent can be conjugated to this compound. The resulting cholesterol-chelate conjugate can then be complexed with a metal ion of interest. These metallated probes have applications in various advanced imaging and analytical techniques, including magnetic resonance imaging (MRI) and electron microscopy, depending on the properties of the chelated metal. The versatility of the sulfo-NHS ester chemistry allows for a modular approach to the design of these probes, enabling researchers to tailor their properties for specific biological questions. kcl.ac.uk

Table 1: Examples of Amine-Reactive Reporter Molecules for Conjugation

| Reporter Class | Specific Example (with amine functionality) | Potential Application of Probe |

| Fluorescent Dye | BODIPY-NH2 | Live-cell fluorescence microscopy, tracking lipid rafts |

| Fluorescent Dye | Fluorescein-cadaverine | Flow cytometry, immunofluorescence |

| Fluorescent Dye | Cyanine5-amine | Super-resolution microscopy, in vivo imaging |

| Metal Chelator | Amine-DOTA | Magnetic Resonance Imaging (MRI) contrast agent |

| Metal Chelator | Amine-DTPA | Radiometal chelation for PET or SPECT imaging |

This table provides illustrative examples of amine-reactive molecules that could be conjugated to this compound based on established NHS-ester chemistry principles.

Analysis of Intracellular Trafficking Pathways of Cholesterol Analogs

Once synthesized, fluorescent and metallated cholesterol probes derived from this compound can be introduced into living cells to study the intricate pathways of cholesterol transport. nih.gov The cholesterol moiety of the probe facilitates its incorporation into cellular membranes, where it can mimic the behavior of endogenous cholesterol to varying degrees. nih.gov The attached reporter molecule allows for the direct visualization of the probe's movement between different organelles, such as the endoplasmic reticulum, Golgi apparatus, endosomes, and the plasma membrane. sigmaaldrich.com

Live-cell imaging using fluorescence microscopy is a primary technique for these studies. nih.gov Cells are incubated with the fluorescent cholesterol probe, which is often delivered complexed with a carrier molecule like cyclodextrin to enhance its solubility and cellular uptake. nih.gov Following incubation, the cells can be imaged over time to track the dynamic localization of the probe. This allows researchers to investigate the kinetics and routes of cholesterol transport, including both vesicular and non-vesicular pathways. chemimpex.com

For example, by using a probe with a pH-sensitive fluorophore, it is possible to monitor the transit of the cholesterol analog through acidic compartments like late endosomes and lysosomes. nih.gov Furthermore, co-localization studies with organelle-specific markers can provide definitive information about the subcellular distribution of the cholesterol probe at different time points.

The insights gained from these trafficking studies are crucial for understanding the mechanisms of cellular cholesterol homeostasis and how these processes are dysregulated in various diseases, including atherosclerosis and Niemann-Pick type C disease. nih.gov While the addition of a reporter group can influence the exact behavior of the cholesterol analog, these probes provide invaluable tools for dissecting the complex and dynamic nature of intracellular cholesterol trafficking. liberty.edu

Table 2: Research Findings from Cholesterol Analog Trafficking Studies

| Probe Type | Key Finding | Implication for Cholesterol Biology |

| Fluorescent Cholesterol Analog | Visualization of rapid, non-vesicular transfer from the plasma membrane to the endoplasmic reticulum. | Highlights the importance of membrane contact sites in intracellular cholesterol distribution. |

| Fluorescent Cholesterol Analog | Accumulation in late endosomes/lysosomes in cells with mutations in the NPC1 protein. | Provides a model for studying the cellular pathology of Niemann-Pick type C disease. |

| pH-Sensitive Fluorescent Probe | Changes in fluorescence emission upon entry into acidic endosomal compartments. | Allows for the real-time tracking of the endocytic pathway of cholesterol uptake. |

This table summarizes general findings from studies using various fluorescent cholesterol analogs to illustrate the types of data that can be obtained. Specific studies using probes synthesized from this compound would be necessary to populate this table with directly relevant findings.

Advanced Research Methodologies and Analytical Approaches

Computational Modeling and Molecular Dynamics Simulations

Computational approaches, particularly molecular dynamics (MD) simulations, provide invaluable insights into the behavior of cholesterol and its derivatives within biological systems. While direct simulations of (-)-Cholesterol sulfo-NHS succinate (B1194679) are not extensively documented in public literature, the vast body of research on cholesterol's computational analysis serves as a foundational framework.

Computational studies are crucial for predicting how the cholesterol moiety and its modifications interact with other molecules, such as proteins and lipids. Molecular dynamics simulations can model the non-covalent forces that govern these interactions.

Detailed Research Findings: MD simulations of cholesterol within protein binding sites have identified key interaction patterns. The rigid, hydrophobic steroid ring system of cholesterol typically interacts with non-polar amino acid residues like leucine, isoleucine, valine, and phenylalanine. nih.gov The polar hydroxyl group of cholesterol is critical for anchoring the molecule, often forming hydrogen bonds with residues such as tyrosine, asparagine, or glutamine, or with structured water molecules within the binding pocket. nih.govnih.gov

In studies of cholesterol sulfate, a related compound, the negatively charged sulfo-group is shown to protrude into the aqueous environment, where it can form polar interactions. nih.gov For (-)-Cholesterol sulfo-NHS succinate, the large, hydrophilic, and reactive sulfo-NHS succinate group would dominate the polar interactions. Computational models would predict that this group resides at the protein or membrane surface, interacting with polar and charged residues, while the cholesterol tail remains buried in a hydrophobic pocket. The binding affinity is a composite of these hydrophobic and polar interactions. Van der Waals forces, electrostatic interactions, and even CH-π interactions with aromatic residues like phenylalanine and tyrosine are significant contributors to the stability of such complexes. nih.gov

Table 1: Key Intermolecular Interactions in Cholesterol Binding

| Interaction Type | Participating Group on Cholesterol Moiety | Typical Partner Residues/Molecules | Significance |

|---|---|---|---|

| Hydrogen Bonding | 3β-hydroxyl group (or sulfo-group) | Tyr, Asn, Gln, Water | Anchors the polar head of the molecule. |

| Van der Waals | Steroid ring system, iso-octyl chain | Leu, Ile, Val, Phe | Stabilizes the non-polar portion in hydrophobic pockets. |

| CH-π Interactions | C-H bonds on the steroid ring | Phe, Tyr | Adds to the binding stability within aromatic-rich sites. |

| Electrostatic | Sulfo-group (on derivatives) | Positively charged residues (e.g., Lys, Arg) | Governs interaction of charged derivatives at surfaces. |

MD simulations are extensively used to study how cholesterol influences the properties of lipid bilayers. These simulations provide a dynamic picture of membrane organization that is difficult to obtain through experimental methods alone.

Detailed Research Findings: Simulations consistently show that the cholesterol molecule orients itself parallel to the lipid chains within a membrane, with its hydroxyl group near the lipid headgroups at the aqueous interface. mdpi.com The presence of cholesterol is known to induce a "liquid-ordered" phase in phospholipid membranes. It increases the ordering of the lipid acyl chains, leading to a thickening of the bilayer and a decrease in its permeability. nih.govmdpi.com

All-atom MD simulations have revealed that cholesterol is often depleted from areas of high membrane curvature and thinning, such as the neck of a fusion pore. nih.gov This suggests that the molecule's rigid structure favors flatter, thicker membrane regions. nih.gov For this compound, the cholesterol portion would be expected to anchor within the hydrophobic core of the membrane in a similar fashion. However, the bulky and hydrophilic sulfo-NHS succinate headgroup would reside at the membrane-water interface, potentially influencing local membrane curvature and interactions with extracellular or cytosolic proteins more significantly than cholesterol's simple hydroxyl group.

Table 2: Effects of Cholesterol on Lipid Bilayer Properties (from MD Simulations)

| Property | Effect of Cholesterol | Underlying Mechanism | Reference |

|---|---|---|---|

| Membrane Thickness | Increase | Induces ordering and straightening of lipid acyl chains. | mdpi.com |

| Lipid Ordering | Increase | Fills gaps between lipid molecules, restricting their motion. | nih.gov |

| Lateral Diffusion | Decrease | Condenses lipid packing, hindering free movement. | mdpi.com |

| Permeability | Decrease | Creates a more tightly packed and less permeable barrier. | mdpi.com |

| Curvature | Favors flat regions | Depleted from highly curved and thinned membrane areas. | nih.gov |

Spectroscopic and Microscopic Techniques for Conjugate Characterization and Cellular Studies

This compound is primarily a tool for bioconjugation. chemimpex.com Its utility is fully realized when it is linked to reporter molecules, such as fluorophores, enabling a wide range of analytical studies. The sulfo-NHS ester group readily reacts with primary amines on other molecules to form stable amide bonds.

Fluorescence microscopy is a powerful technique for visualizing the distribution of molecules in living or fixed cells. By conjugating a fluorescent dye to this compound, researchers can create a fluorescent cholesterol analog to track its path and localization.

Detailed Research Findings: Once a fluorophore is attached, the resulting cholesterol conjugate can be introduced to cells and visualized. This allows for direct observation of its incorporation into cellular membranes, such as the plasma membrane, and its subsequent trafficking to internal organelles like the endoplasmic reticulum or lipid droplets. nih.gov The choice of fluorescent dye is critical, as its properties can influence the behavior of the cholesterol conjugate. nih.gov

Förster Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores. A FRET-based assay could be designed by using a fluorescently-labeled cholesterol conjugate as either a donor or an acceptor. If this conjugate is brought into close proximity (typically <10 nm) with another molecule labeled with a complementary fluorophore (e.g., a membrane protein), energy transfer can occur. Observing FRET would provide evidence of a direct molecular interaction between the cholesterol derivative and its binding partner within the cellular environment.

Flow cytometry allows for the rapid, quantitative analysis of fluorescent signals on a single-cell basis within a large population.

Detailed Research Findings: By treating cells with a fluorescently labeled this compound conjugate, researchers can use flow cytometry to measure the amount of cellular uptake. nih.gov The mean fluorescence intensity of the cell population provides a quantitative measure of how much of the cholesterol conjugate has been internalized or associated with the cell surface. nih.govcaymanchem.com This high-throughput method is ideal for screening different cell types or the effects of various treatments on cholesterol uptake. caymanchem.com

Nuclease digestion assays are primarily used to assess the integrity and stability of nucleic acids (DNA or RNA). The relevance to this compound arises when this linker is used to attach a cholesterol molecule to an oligonucleotide. Such cholesterol-tagged oligonucleotides are often used to enhance cellular uptake and membrane association. A nuclease digestion assay could be employed to determine if the conjugation of cholesterol provides a protective effect, making the nucleic acid more resistant to degradation by cellular nucleases.

Emerging Research Avenues and Future Perspectives

Potential in Vaccine Adjuvant Development

Research has shown that the incorporation of cholesterol into the lipid bilayer of cationic liposomes can significantly enhance their adjuvant effect. mdpi.com Liposomes are microscopic vesicles that can encapsulate antigens and deliver them to immune cells. The presence of cholesterol in these structures is believed to contribute to a more potent immune reaction. mdpi.com

A notable study demonstrated a novel approach where cholesterol was directly conjugated to a peptide antigen from Group A Streptococcus. nih.gov This "inbuilt" adjuvant strategy resulted in a self-adjuvanting lipopeptide vaccine that was both safe and effective, capable of eliciting a strong immune response without the need for separate, traditional adjuvants. nih.gov This method highlights how simple lipid-based modifications can produce powerful vaccines against significant bacterial pathogens. nih.gov The success of such cholesterol-conjugated antigens points towards a promising future for creating minimalist, yet highly effective, vaccine formulations.

Table 1: Research Highlights in Cholesterol-Based Vaccine Adjuvants

| Research Focus | Key Finding | Reference |

|---|---|---|

| Lipopeptide Vaccine Design | Direct conjugation of cholesterol to a peptide antigen created a self-adjuvanting vaccine against Group A Streptococcus. | nih.gov |

| Cationic Liposome (B1194612) Adjuvants | The inclusion of cholesterol in the bilayer of cationic liposomes enhanced the adjuvant effect for an influenza subunit vaccine. | mdpi.com |

| General Adjuvant Formulation | Cholesterol derivatives play a role in stabilizing antigens and improving immune responses in various vaccine candidates. | chemimpex.comchemimpex.com |

Novel Conjugates for Targeted Biomolecule Delivery

Targeted drug delivery aims to concentrate therapeutic agents at the site of disease, thereby increasing efficacy and minimizing side effects. chemimpex.com (-)-Cholesterol sulfo-NHS succinate (B1194679) is a pivotal compound in the creation of sophisticated drug delivery systems. chemimpex.com Its utility lies in its function as a linker to create lipid-based nanoparticles and liposomes that can encapsulate and transport therapeutics. chemimpex.combroadpharm.com

The cholesterol component of the molecule facilitates integration into the lipid bilayers of these nanoparticles, enhancing their stability. broadpharm.comnih.gov Meanwhile, the reactive NHS ester end allows for the covalent attachment of various biomolecules. biochempeg.comaxispharm.com This bioconjugation capability is essential for targeting. For example, antibodies that recognize specific cancer cells can be attached to the surface of a cholesterol-modified liposome, guiding the encapsulated drug directly to the tumor. chemimpex.comcreativepegworks.com

By incorporating cholesterol derivatives, these delivery systems can better traverse cellular membranes, improving the bioavailability of the therapeutic agent. chemimpex.comnih.gov This approach is particularly promising for delivering anticancer drugs, where targeted accumulation in tumor tissue can lead to better outcomes. nih.gov Research has shown that due to their high growth rate, tumor cells often overexpress receptors for molecules like low-density lipoproteins (LDL), which can be exploited by cholesterol-based carriers for targeted entry. nih.gov

Table 2: Applications of (-)-Cholesterol sulfo-NHS Succinate in Targeted Delivery

| Delivery System | Role of Cholesterol Conjugate | Targeted Biomolecule Example | Reference |

|---|---|---|---|

| Liposomes | Enhances stability, biocompatibility, and circulation time. biochempeg.combroadpharm.com | Proteins, Antibodies, Dyes creativepegworks.com | creativepegworks.combiochempeg.combroadpharm.com |

| Polymeric Micelles | Improves transport across the cell membrane. nih.gov | Lipophilic substances, Charged compounds nih.gov | nih.gov |

| Nanoparticles | Serves as a linker for surface modification and targeting. chemimpex.comaxispharm.com | Therapeutic agents for cancer chemimpex.com | chemimpex.comaxispharm.com |

Integration with Advanced Bioengineering Strategies

The versatility of this compound extends to its integration with broader bioengineering and nanotechnology platforms. biochempeg.com Its function as a bioconjugation linker is fundamental to the development of advanced diagnostic tools and biosensors. chemimpex.comchemimpex.com By attaching specific biomolecules (like enzymes or antibodies) to surfaces or other compounds, researchers can design sensitive assays for disease detection. chemimpex.com

Furthermore, this cholesterol derivative is utilized in fundamental cell membrane studies. chemimpex.comchemimpex.com By incorporating it into artificial lipid bilayers, scientists can investigate membrane dynamics, fluidity, and the specific role that cholesterol plays in cellular processes. chemimpex.comcreativepegworks.com This research is vital for understanding drug-membrane interactions and designing more effective therapies.

The synthesis of novel materials is another area where cholesterol-based compounds are making an impact. They are used in the development of new polymers and functional coatings. biochempeg.com The combination of cholesterol's unique structural properties with reactive chemical groups allows for the creation of materials with specific biological and physical characteristics, paving the way for innovations in tissue engineering and regenerative medicine.

Q & A

Basic Research Questions

Q. How is (-)-Cholesterol sulfo-NHS succinate synthesized and characterized for bioconjugation applications?

- Methodological Answer : Synthesis involves activating carboxyl groups on cholesterol derivatives using EDC/sulfo-NHS chemistry to form stable NHS esters. The reaction is performed in phosphate-buffered saline (PBS, pH 7.5) with optimized molar ratios of EDC and sulfo-NHS. Characterization is done via nuclear magnetic resonance (NMR) to confirm ester formation and high-performance liquid chromatography (HPLC) to assess purity. Stability studies under physiological pH (7.0–7.4) are critical to ensure minimal hydrolysis .

Q. What are the standard protocols for quantifying conjugation efficiency of this compound in lipid nanoparticle formulations?

- Methodological Answer : Conjugation efficiency is quantified using UV-Vis spectroscopy (absorbance at 280 nm for amine-containing molecules) or fluorescence labeling (e.g., FITC-tagged amines). Controls include unreacted cholesterol derivatives and free NHS esters. Replicates (n ≥ 3) and statistical analysis (mean ± SD) are mandatory per NIH preclinical guidelines. HPLC-MS can further validate covalent bonding .

Q. What controls are essential when assessing the biological activity of this compound in cellular models?

- Methodological Answer : Include (1) negative controls (untreated cells or non-conjugated cholesterol), (2) positive controls (commercially available cholesterol esters), and (3) vehicle controls (PBS or DMSO). Replicate experiments across independent cell passages to account for biological variability. Ensure proper blinding and randomization to reduce bias .

Advanced Research Questions

Q. How do researchers optimize the conjugation efficiency of this compound under varying physiological conditions (e.g., pH, temperature)?

- Methodological Answer : Use a full factorial experimental design to test variables: pH (6.5–7.5), temperature (4–37°C), and molar ratios (EDC:sulfo-NHS:cholesterol). Analyze via ANOVA to identify significant factors. For instance, lower pH (<7.0) reduces hydrolysis of NHS esters but may compromise amine reactivity. Dynamic light scattering (DLS) monitors nanoparticle aggregation during conjugation .

Q. How can discrepancies in biodistribution data of this compound-based nanocarriers be resolved across analytical techniques (e.g., HPLC vs. LC-MS)?

- Methodological Answer : Discrepancies often arise from differences in detection limits or matrix effects. Validate findings using orthogonal methods :

- HPLC-UV for high-abundance quantification.

- LC-MS/MS for low-abundance, tissue-specific detection (e.g., liver vs. kidney).

- Normalize data to internal standards (e.g., deuterated cholesterol analogs) to correct for extraction inefficiencies .

Q. What statistical methods are recommended for analyzing parameters affecting the stability of this compound in aqueous solutions?

- Methodological Answer : Apply multiple linear regression to model stability (dependent variable) against independent variables (pH, storage temperature, ionic strength). Use accelerated stability testing (e.g., 40°C/75% RH) to predict shelf life. For non-linear relationships, employ time-series analysis or mixed-effects models. Collaborate with statisticians for complex designs .

Q. How can researchers validate the specificity of this compound in cholesterol detection assays (e.g., enzymatic vs. colorimetric)?

- Methodological Answer : Perform competitive binding assays with structurally similar sterols (e.g., ergosterol, stigmasterol) to test cross-reactivity. Use knockout cell lines (e.g., cholesterol-auxotrophic cells) to confirm target-specific interactions. Include blank nanoparticles (without cholesterol) to rule out non-specific signal interference .

Tables for Key Data

| Analytical Method | Detection Limit | Application | Reference |

|---|---|---|---|

| HPLC-UV | 0.1–10 µM | Bulk quantification | |

| LC-MS/MS | 1–100 nM | Tissue-specific biodistribution | |

| Fluorescence spectroscopy | 0.01–1 µM | Real-time cellular uptake |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.